MAGE-1 Antigen (161-169) (human)
Overview
Description
MAGE-1 Antigen (161-169) (human) is a peptide derived from the melanoma-associated antigen 1 (MAGE-1). This antigen is recognized by cytotoxic T lymphocytes and is associated with melanoma and other types of cancer. The peptide sequence for MAGE-1 Antigen (161-169) is Glutamic acid-Alanine-Aspartic acid-Proline-Threonine-Glycine-Histidine-Serine-Tyrosine (EADPTGHSY). It has a molecular formula of C41H57N11O17 and a molecular weight of 975.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
MAGE-1 Antigen (161-169) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of MAGE-1 Antigen (161-169) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MAGE-1 Antigen (161-169) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
MAGE-1 Antigen (161-169) has several scientific research applications:
Cancer Immunotherapy: Used in the development of cancer vaccines targeting melanoma and other cancers expressing MAGE-1.
T-Cell Activation Studies: Employed to study the activation and response of cytotoxic T lymphocytes.
Peptide-Based Vaccines: Incorporated into multipeptide vaccines for melanoma treatment .
Mechanism of Action
MAGE-1 Antigen (161-169) exerts its effects by being presented on the surface of cancer cells by major histocompatibility complex (MHC) class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the cancer cells for destruction. The peptide interacts with the T-cell receptor, leading to the activation of the T-cell and subsequent immune response .
Comparison with Similar Compounds
Similar Compounds
MAGE-A1 (96-104): Another peptide derived from MAGE-A1, used in similar immunotherapy applications.
MAGE-A10 (254-262): A peptide from MAGE-A10, also used in cancer immunotherapy
Uniqueness
MAGE-1 Antigen (161-169) is unique due to its specific sequence and its ability to be recognized by cytotoxic T lymphocytes. This specificity makes it a valuable tool in cancer immunotherapy research and treatment .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAIURNBGXNPB-SRZPNHKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N11O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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